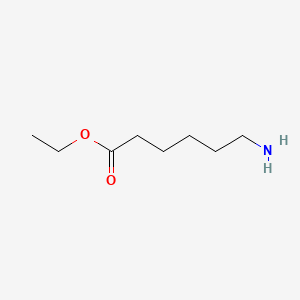

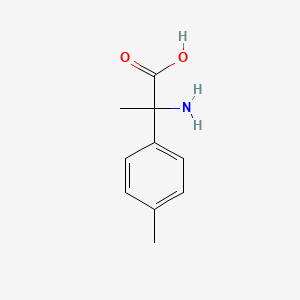

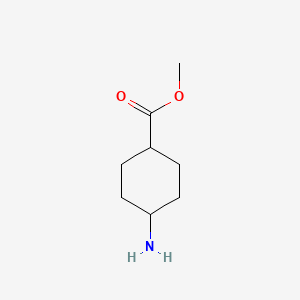

![molecular formula C12H9ClN4O B1348411 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-54-9](/img/structure/B1348411.png)

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Overview

Description

4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, also known as 4-CPP, is a synthetic compound that has been studied for its potential applications in medicinal chemistry. It is a heterocyclic compound consisting of a pyrazolo[3,4-d]pyrimidine nucleus, a chlorine atom, and a 4-methoxyphenyl group. 4-CPP has been studied for its potential applications in medicinal chemistry, as it has been found to have a wide range of biological activities, such as anti-inflammatory, analgesic, and anti-cancer activities.

Scientific Research Applications

Antioxidant Activity

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. This compound’s antioxidant properties have been evaluated through molecular docking studies, which support its efficacy .

Antimicrobial Efficacy

The antimicrobial properties of this compound have been explored, particularly against various strains of bacteria and fungi. Studies suggest that the compound’s metal complexes exhibit a more potent antimicrobial nature compared to the ligand alone . This could lead to the development of new antimicrobial agents.

Molecular Docking Studies

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding energy values from molecular docking studies of 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine have been used to predict its interaction with other molecules, which is valuable in drug design and development .

Synthesis of Metal Complexes

This compound serves as a ligand for the synthesis of metal complexes with transition metals such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). These complexes have been characterized using various spectroscopic and analytical techniques, and their structures have been confirmed . Such complexes can have applications in catalysis and materials science.

Computational Studies for Charge Transfer

Computational studies have been conducted to understand the intra-molecular charge transfer within the ligand and its metal complexes. The transfer integral values indicate that the ligand could be a better hole transporter, which is significant for applications in electronic materials and devices .

Spectroscopic Characterization

The compound has been characterized by Single Crystal X-Ray Diffraction (SC-XRD), which provides detailed information about its crystalline structure. This information is essential for understanding the physical and chemical properties of the compound .

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Related compounds have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.

Pharmacokinetics

Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues, which are structurally similar, were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Related compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells . This could potentially influence the compound’s action and efficacy.

properties

IUPAC Name |

4-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONTHNNIGLUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365912 | |

| Record name | 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

650628-54-9 | |

| Record name | 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

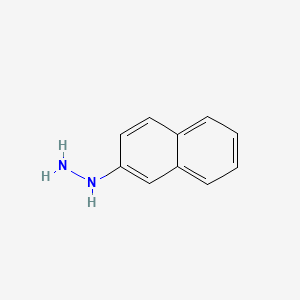

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

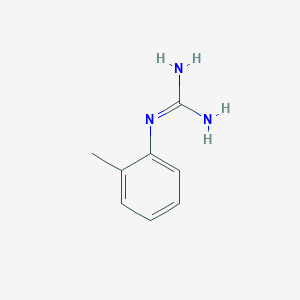

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

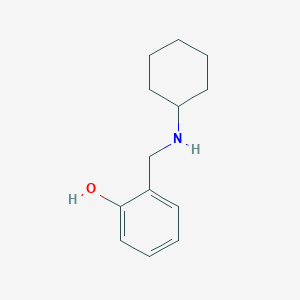

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)